2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound with significant potential in scientific research. It is classified under the category of thiazole derivatives and is notable for its unique structural features, which include a cyclopentapyrimidine moiety and a thioether linkage. The compound's molecular formula is , and it has a molecular weight of 471.6 g/mol .
The synthesis of 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic synthesis techniques. Key steps may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide can be represented using various structural formulas:
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
.The compound's structure features multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound can participate in several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its properties or biological activity.
The mechanism of action for 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Potential pathways may include:
While detailed physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups like amines and thioethers.
The scientific uses of 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide are primarily in medicinal chemistry and pharmacological research. Potential applications include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: